2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine |
InChI |
InChI=1S/C10H18N4/c1-6-4-11-5-9(12-6)10-7(2)13-14-8(10)3/h6,9,11-12H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
ODBXNTJRCZPGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1)C2=C(NN=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine typically involves the reaction of 3,5-dimethylpyrazole with a suitable piperazine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated piperazine compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring facilitates nucleophilic substitution at its secondary amine sites. Key reactions include:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpiperazine derivative | 78% | |
| Benzyl chloride | Et₃N, THF, reflux | N-Benzylpiperazine analog | 65% |
Acylation
Acetyl chloride or anhydrides react with the piperazine amine to form amides:
-
Acetylation occurs selectively at the less hindered piperazine nitrogen.
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes EAS at the C-4 position due to electron-donating methyl groups:
Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups:
Sulfonation
Fuming H₂SO₄ produces sulfonic acid derivatives:
-
Subsequent reactions with SOCI₂ convert sulfonic acids to sulfonyl chlorides.
Condensation Reactions
The compound participates in Schiff base formation and cyclocondensation:
Schiff Base Synthesis
Reaction with aldehydes (e.g., terephthalaldehyde) forms imine-linked products:
| Aldehyde | Catalyst | Product Structure | Application | Reference |
|---|---|---|---|---|
| Terephthalaldehyde | MeOH, reflux | Bis-pyrazolyl-phenylenediamine | Metal-organic frameworks |
Cyclocondensation
With β-ketoesters, it forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
Metal Coordination
The pyrazole nitrogen and piperazine amine act as ligands for transition metals:
| Metal Salt | Reaction Conditions | Complex Structure | Stability | Reference |
|---|---|---|---|---|
| CuCl₂ | Ethanol, 25°C | [Cu(Compound)₂Cl₂] | High | |
| Pd(OAc)₂ | DMF, 80°C | Pd-piperazine-pyrazole coordination | Moderate |
Oxidation and Reduction
-
Oxidation : KMnO₄ in acidic media oxidizes the pyrazole methyl groups to carboxylates .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline derivatives.
Biological Activity Modulation
Structural modifications impact pharmacological properties:
| Modification | Biological Target | Effect | Source |
|---|---|---|---|
| N-Acylation | MET kinase | Enhanced inhibition (IC₅₀ = 12 nM) | |
| Sulfonation | Muscarinic receptors (M₄) | Allosteric modulation (pK_B = 6.5) |
Key Reactivity Insights
-
The piperazine moiety dominates nucleophilic reactions, while the pyrazole ring directs electrophilic substitutions.
-
Steric hindrance from 3,5-dimethyl groups limits substitution at pyrazole C-3 and C-5 positions .
-
Hybrid derivatives (e.g., sulfonamide-linked analogs) show improved metabolic stability and target affinity .
This reactivity profile positions the compound as a versatile scaffold in drug discovery and materials science.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrazole-Pyrimidine Derivatives
Compounds such as N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide () share the 3,5-dimethylpyrazole subunit but incorporate additional heterocyclic systems (pyrimidine and furyl groups).
Pyrazolotriazolopyrimidines and Isomerization Products
describes pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 3 ) and their isomerization products. These molecules exhibit fused heterocyclic systems, which increase rigidity and planar surface area compared to the target compound. For example, (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ) includes a hydrazine substituent that may enhance metal-chelation properties, a feature absent in the target compound. The absence of fused rings in the target molecule suggests differences in conformational flexibility and binding modes .
Tetrazine-Pyrazole Hybrids
The compound N00-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]butanohydrazide () incorporates a 1,2,4,5-tetrazine ring, known for its electron-deficient nature and utility in bioorthogonal chemistry. This highlights how heterocycle selection dictates functional applications: the target compound’s piperazine may favor solubility and basicity, while tetrazine derivatives prioritize click-chemistry compatibility .
Functional Group Compatibility
The acetamide linker in ’s compound suggests compatibility with amide-bond-forming reactions, whereas the target compound’s direct pyrazole-piperazine linkage may require Ullmann or Buchwald-Hartwig coupling. The absence of sensitive functional groups (e.g., tetrazines) in the target compound implies greater stability under standard storage conditions compared to ’s hydrazide-tetrazine hybrid .
Pharmacological and Physicochemical Properties
Solubility and Basicity
Piperazine derivatives generally exhibit enhanced water solubility due to their basic amine groups. In contrast, pyrazolopyrimidines () with tolyl groups may display lower solubility due to increased hydrophobicity .
Bioactivity Considerations
While specific data for the target compound are unavailable, structurally related piperazine-pyrazole hybrids are explored in kinase inhibition and neurotransmitter modulation. For instance, the acetamide derivative in could target ATP-binding pockets, whereas the target compound’s simpler structure might favor GPCR interactions. The lack of a pyrimidine ring may reduce off-target effects associated with intercalation .
Comparative Data Table
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine is a heterocyclic compound that combines a pyrazole ring with a piperazine ring. This structure has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The dual-ring configuration may enhance its versatility and effectiveness in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4 |
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H18N4/c1-6-4-11-5-9(12-6)10-7(2)13-14-8(10)3/h6,9,11-12H,4-5H2,1-3H3,(H,13,14) |
| Canonical SMILES | CC1CNCC(N1)C2=C(NN=C2C)C |
Antimicrobial Properties
Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives found that those similar to this compound demonstrated potent activity against several bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For instance, compounds with similar structures were tested against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer). These studies revealed that certain derivatives could induce apoptosis and inhibit cell proliferation effectively .
Case Study: Apoptosis Induction
In a comparative study involving derivatives of niclosamide and isatin, it was found that compounds structurally related to this compound exhibited significant apoptosis-inducing capabilities in HCT-116 cells. Mechanistic investigations showed upregulation of pro-apoptotic genes (BAX) and downregulation of anti-apoptotic genes (Bcl-2), suggesting a robust apoptotic pathway activation .
Antifungal Activity
The antifungal properties of pyrazole derivatives have also been documented. In vitro assays indicated that compounds similar to this compound could inhibit the growth of various fungal strains by targeting specific metabolic pathways essential for fungal survival .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The pyrazole moiety can bind to active sites on enzymes involved in critical metabolic pathways.
Cell Membrane Permeability: The piperazine ring enhances the compound's ability to cross cellular membranes, increasing bioavailability.
Gene Regulation: Studies have shown that this compound can modulate gene expression related to apoptosis and cell cycle regulation .
Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine | Anticancer and antimicrobial properties |
| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid | Antioxidant and potential anticancer effects |
The unique combination of the pyrazole and piperazine rings in this compound may confer distinct biological properties that differ from other similar compounds.
Q & A
Q. What are the standard synthetic routes for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole and piperazine intermediates. For example, pyrazole derivatives are synthesized via condensation of substituted hydrazines with ketones under reflux in ethanol (6–8 hours, 20 mL solvent) . Piperazine coupling may require nucleophilic substitution or alkylation, with solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., pyridine) critical for regioselectivity . Optimization involves adjusting temperature (room temperature vs. reflux), stoichiometry, and purification methods (e.g., preparative TLC or crystallization) .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and connectivity, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns . X-ray crystallography, as demonstrated for structurally analogous pyrazole-tetrazine hybrids, provides definitive bond lengths, angles, and crystal packing (monoclinic system, space group P21/n) . High-resolution data (e.g., a = 10.977 Å, β = 99.798°) ensure accurate structural assignment .
Q. What biological activities are associated with this compound, and how are they evaluated experimentally?
- Methodological Answer : Piperazine-pyrazole hybrids are screened for pharmacological activity (e.g., enzyme inhibition, receptor binding) using assays like:
- In vitro enzyme inhibition (e.g., MMP-9, VEGFR2) with IC₅₀ determination via spectrophotometric methods .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity .
- Molecular docking to predict binding modes to target proteins (e.g., dopamine D3 receptor) .
Structural analogs show activity dependent on substituent positioning (e.g., 3,5-dimethyl groups enhance steric hindrance) .
Advanced Research Questions
Q. How can contradictory data in synthetic yields or biological activity be resolved?
- Methodological Answer : Contradictions often arise from divergent reaction conditions or impurities. Strategies include:
- Reproducibility checks : Replicate reactions with controlled variables (e.g., anhydrous solvents, inert atmosphere) .
- Purity assessment : Use HPLC or elemental analysis to rule out byproducts .
- Biological assay validation : Compare results across multiple cell lines or enzyme batches to isolate batch-specific artifacts .
Q. What environmental fate studies are relevant for this compound, and how are they designed?
- Methodological Answer : Environmental impact studies follow frameworks like Project INCHEMBIOL, which assess:
- Physicochemical properties : LogP, solubility, and stability in abiotic/biotic compartments .
- Degradation pathways : Hydrolysis, photolysis, or microbial metabolism under simulated environmental conditions (e.g., pH 7.4, 25°C) .
- Ecotoxicity : Daphnia magna or algal growth inhibition tests to evaluate acute/chronic effects .
Q. How can computational modeling enhance the understanding of this compound’s reactivity or bioactivity?
- Methodological Answer : Computational tools include:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction transition states .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., piperazine flexibility in binding pockets) .
- QSAR models : Correlate substituent effects (e.g., methyl groups) with bioactivity using training sets from analogs .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Scale-up challenges include heat transfer and purification efficiency. Solutions involve:
- Flow chemistry : Continuous reactors improve temperature control and reduce exothermic risks .
- Green solvents : Replace DMSO/chloroform with ethanol or water-miscible alternatives to simplify workup .
- Automated purification : Flash chromatography systems enhance reproducibility for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
